molecular formula C11H14N2O2 B1376695 1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one CAS No. 1339774-21-8

1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one

Cat. No. B1376695
CAS RN: 1339774-21-8
M. Wt: 206.24 g/mol
InChI Key: ZLKCLCOBRGYLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one, also known as 1-Indolyl-2-methoxyethanone, is a synthetic compound which has been studied for its potential applications in scientific research. It is a member of the indole family of compounds, which are characterized by their indole ring structure. This compound has been studied for its ability to act as a substrate for enzymes, its ability to modulate the activity of certain proteins, and its potential as a therapeutic agent.

Scientific Research Applications

Photoinduced Molecular Transformations

Kobayashi et al. (1993) described the synthesis of 2,3-dihydro-1H-benz[f]indole-4,9-diones and 1H-indole-4,7-diones via a one-step reaction. This method involves a regioselective photoaddition of 2-amino-1,4-naphthoquinone with various electron-rich alkenes. The study highlights the potential of this compound in photoinduced molecular transformations, offering a pathway to synthesize complex heterocyclic quinones [Kobayashi et al., 1993].

Synthesis of Antineoplastic Agents

Nguyen et al. (1990) reported the synthesis of indole derivatives, specifically 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles. These compounds exhibited antitumor activity, marking the relevance of indole derivatives in developing new antineoplastic agents [Nguyen et al., 1990].

Conformational Studies in Peptides

Horwell et al. (1994, 1995) synthesized novel 3,4-fused tryptophan analogs, which have a ring that bridges the α-carbon and the 4-position of the indole ring. These analogs are designed for use in peptide conformation elucidation studies, showing the application of indole derivatives in structural biology and peptide research [Horwell et al., 1994; Horwell et al., 1995].

Antibacterial and Antifungal Applications

Radhakrishnan et al. (2020) synthesized Schiff bases derived from Tryptophan and tested their antibacterial and antifungal activities. This study illustrates the utility of indole-containing compounds in antimicrobial research [Radhakrishnan et al., 2020].

Palladium-Catalyzed Carbonylation in Organic Synthesis

Gabriele et al. (2008) utilized 1-(2-aminoaryl)-2-yn-1-ols, derived from indole compounds, in palladium-catalyzed carbonylation reactions. This study underscores the role of indole derivatives in facilitating complex organic synthesis processes [Gabriele et al., 2008].

properties

IUPAC Name

1-(4-amino-2,3-dihydroindol-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-7-11(14)13-6-5-8-9(12)3-2-4-10(8)13/h2-4H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKCLCOBRGYLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-amino-2,3-dihydro-1H-indol-1-yl)-2-methoxyethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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